![molecular formula C11H14N2O2 B10852875 2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)
2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS-1636 is a small molecule drug that acts as an inhibitor of monoamine oxidase A and monoamine oxidase B. It was initially developed by Sankyo Co., Ltd. in Tokyo for the treatment of neurological and metabolic diseases . Monoamine oxidase inhibitors are known for their potential in treating conditions such as Parkinson’s disease and depression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-1636 involves multiple steps, starting with the preparation of 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of RS-1636 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques like high-performance liquid chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
RS-1636 undergoes various chemical reactions, including:
Oxidation: RS-1636 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: RS-1636 can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzisoxazole derivatives, which can have different pharmacological properties .
Scientific Research Applications
RS-1636 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying monoamine oxidase inhibition.
Biology: Helps in understanding the role of monoamine oxidase in cellular processes.
Medicine: Potential therapeutic agent for treating neurological disorders like Parkinson’s disease and depression.
Industry: Used in the development of new drugs targeting monoamine oxidase.
Mechanism of Action
RS-1636 exerts its effects by inhibiting the activity of monoamine oxidase A and monoamine oxidase B. These enzymes are responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, RS-1636 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
RS-1636 is unique due to its dual inhibition of both monoamine oxidase A and monoamine oxidase B. Similar compounds include:
Selegiline: Selective inhibitor of monoamine oxidase B.
Phenelzine: Non-selective inhibitor of monoamine oxidase.
Tranylcypromine: Non-selective inhibitor of monoamine oxidase.
RS-1636 stands out because of its reversible inhibition and longer duration of action compared to other inhibitors .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[(4,7-dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine |
InChI |
InChI=1S/C11H14N2O2/c1-7-3-4-8(2)10-9(7)11(13-15-10)14-6-5-12/h3-4H,5-6,12H2,1-2H3 |
InChI Key |
ZTMODTQBGMQMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)ON=C2OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methoxyphenyl)ethyl]-3-thiazol-2-yl-thiourea](/img/structure/B10852793.png)
![(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate;hydroiodide](/img/structure/B10852798.png)
![(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)
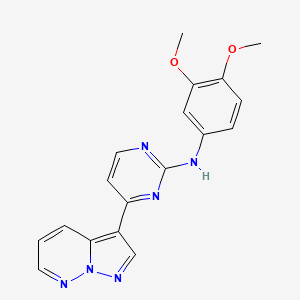
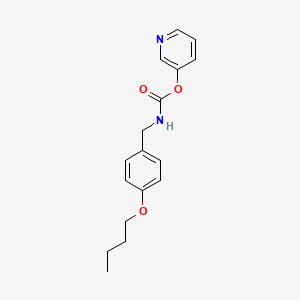
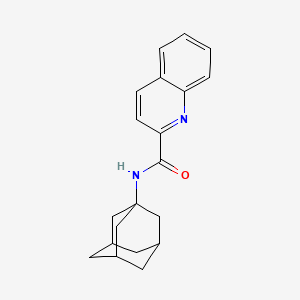
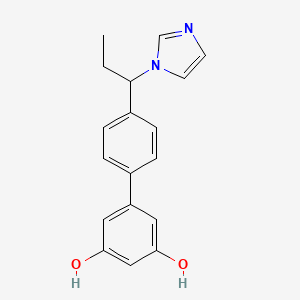
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)
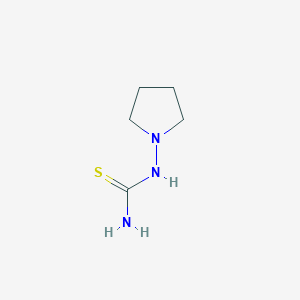
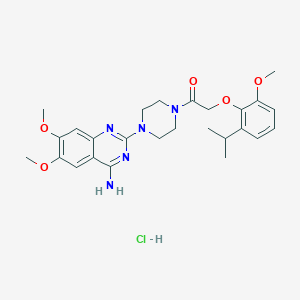

![[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)
